molecular formula C20H16ClN3O4 B10991568 methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B10991568
M. Wt: 397.8 g/mol
InChI Key: DIKHKWRQJNXNSG-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its complex structure, which includes a pyridazinone ring, a chlorophenyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyridazinone Ring: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the pyridazinone intermediate.

    Acetylation: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes critical for cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to the specific substitution pattern on the pyridazinone ring and the presence of the chlorophenyl group. This structural uniqueness can lead to distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H16ClN3O4

Molecular Weight

397.8 g/mol

IUPAC Name

methyl 4-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C20H16ClN3O4/c1-28-20(27)14-4-8-16(9-5-14)22-18(25)12-24-19(26)11-10-17(23-24)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3,(H,22,25)

InChI Key

DIKHKWRQJNXNSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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